molecular formula C17H13N3O3S B1657856 [4-[[(4-Oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate CAS No. 5841-71-4

[4-[[(4-Oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate

Cat. No.: B1657856
CAS No.: 5841-71-4
M. Wt: 339.4 g/mol
InChI Key: GBYCUGAUHRQUOS-UHFFFAOYSA-N
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Description

Sodium;3-oxo-2-phenylpropanenitrile (IUPAC name: 3-oxo-2-phenylpropanenitrile, CAS 5841-70-3) is a nitrile-containing β-keto compound with the molecular formula C₉H₇NO . It is also known as phenylcyanoacetaldehyde or α-cyanophenylacetaldehyde. This compound features a ketone group adjacent to a nitrile moiety and a phenyl substituent, making it a versatile intermediate in organic synthesis. Key applications include its role in Michael addition reactions (e.g., with enynones to generate diastereomeric pentenynenitriles ) and as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, which are pharmacologically relevant .

Properties

CAS No.

5841-71-4

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

[4-[[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C17H13N3O3S/c21-15-11-24-17(19-15)20-18-10-12-6-8-14(9-7-12)23-16(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)

InChI Key

GBYCUGAUHRQUOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[C-](C=O)C#N.[Na+]

Origin of Product

United States

Preparation Methods

Michael Addition-Based Deprotonation

The most widely documented method involves the deprotonation of 3-oxo-2-phenylpropanenitrile using sodium methoxide (NaOMe) in methanol. This approach leverages the compound’s acidic α-hydrogen (adjacent to the ketone group), which is abstracted by the strong base to form the sodium enolate.

Procedure :

  • Dissolve 3-oxo-2-phenylpropanenitrile (1 equiv.) in anhydrous methanol.
  • Add sodium methoxide (1 equiv.) dropwise under inert conditions.
  • Stir the reaction mixture at room temperature for 1–26 hours.
  • Isolate the sodium salt via evaporation under reduced pressure or precipitation with a non-polar solvent.

Key Parameters :

  • Solvent : Methanol ensures solubility and stabilizes the enolate through hydrogen bonding.
  • Base Stoichiometry : A 1:1 molar ratio of substrate to NaOMe achieves optimal deprotonation.
  • Reaction Time : Completion ranges from 1 hour (small-scale) to 26 hours (larger batches).

Table 1: Reaction Conditions and Yields

Parameter Value/Description Source
Base Sodium methoxide
Solvent Methanol
Temperature 20–25°C (room temperature)
Typical Yield 85–98%

Alternative Alkali-Mediated Methods

While sodium methoxide is predominant, other alkali bases like sodium hydride (NaH) or sodium hydroxide (NaOH) have been explored in aprotic solvents (e.g., tetrahydrofuran or dimethylformamide). These methods are less common due to handling challenges but offer higher reaction rates in moisture-free environments.

Procedure :

  • Suspend 3-oxo-2-phenylpropanenitrile in dry THF.
  • Add NaH (1.1 equiv.) gradually to avoid exothermic side reactions.
  • Stir for 30–60 minutes under nitrogen atmosphere.
  • Filter to isolate the sodium enolate.

Trade-offs :

  • Advantages : Faster reaction kinetics (30–60 minutes).
  • Disadvantages : Requires stringent anhydrous conditions and specialized equipment.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis demands cost-effective and safety-compliant processes. Key challenges include:

  • Moisture Sensitivity : The sodium enolate hydrolyzes readily, necessitating inert gas blankets (e.g., nitrogen) during large-scale reactions.
  • Waste Management : Methanol recovery systems are critical to minimize environmental impact.

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reproducibility and yield:

  • Setup : Substrate and NaOMe solutions are pumped through a reactor coil at controlled flow rates.
  • Benefits :
    • Reduced reaction time (≤4 hours).
    • Consistent product quality due to precise temperature and mixing control.

Reaction Optimization and Parameters

Solvent Selection

Methanol remains the solvent of choice due to its ability to stabilize ionic intermediates. Comparative studies show:

Table 2: Solvent Efficiency

Solvent Enolate Stability Reaction Time Yield
Methanol High 4–26 h 85–98%
THF Moderate 1–2 h 70–80%
DMF Low 30 min 60–70%

Data adapted from.

Temperature Effects

Elevated temperatures (40–50°C) accelerate deprotonation but risk ketone degradation. Room temperature balances speed and product integrity.

Comparative Analysis of Methodologies

Method Base Solvent Time Yield Scalability
NaOMe/MeOH Sodium methoxide Methanol 4–26 h 85–98% High
NaH/THF Sodium hydride THF 0.5–1 h 70–80% Moderate

Insights :

  • The NaOMe/MeOH system is preferred for its simplicity and high yield.
  • NaH/THF suits small-scale, rapid syntheses but lacks industrial practicality.

Challenges and Solutions in Synthesis

Hygroscopicity Management

The sodium enolate’s hygroscopic nature complicates storage. Solutions include:

  • Packaging : Sealed containers with desiccants (e.g., silica gel).
  • In Situ Use : Direct utilization in subsequent reactions without isolation.

Byproduct Formation

Trace impurities (e.g., unreacted starting material) are mitigated via:

  • Recrystallization : Using ethanol/water mixtures.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents.

Chemical Reactions Analysis

Types of Reactions: sodium;3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

sodium;3-oxo-2-phenylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for various chemical transformations.

    Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: sodium;3-oxo-2-phenylpropanenitrile is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of sodium;3-oxo-2-phenylpropanenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo electrophilic substitution. These properties make it a versatile reagent in organic synthesis .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In biochemical assays, it can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 3-oxo-2-phenylpropanenitrile are influenced by its phenyl and nitrile groups. Structural analogs with modified substituents exhibit distinct properties:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Reactivity References
3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile 33866-42-1 C₁₅H₁₀ClNO Chlorophenyl at C3 Enhanced electron-withdrawing effects; potential for halogenated drug intermediates
3-Oxo-3-(2-thienyl)propanenitrile Not provided C₇H₅NOS Thienyl (sulfur-containing heterocycle) at C3 Conjugation effects alter electronic properties; used in materials science
3-Oxo-3-(1-methylindol-3-yl)propanenitrile Not provided C₁₂H₁₀N₂O Indole ring at C3 Bioactive intermediates; potential in medicinal chemistry
3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile 1050910-31-0 C₁₄H₁₃F₃N₄O Piperidinyl and trifluoromethylpyridinyl groups Enhanced lipophilicity; applications in agrochemicals or pharmaceuticals

Key Observations:

  • Heterocyclic Substituents: Thienyl () and indolyl () groups introduce conjugation pathways and steric effects, impacting reaction yields and regioselectivity.
  • Trifluoromethyl Groups: Compounds like 1050910-31-0 exhibit improved metabolic stability and membrane permeability due to the CF₃ group, making them valuable in drug discovery .

Biological Activity

Sodium;3-oxo-2-phenylpropanenitrile, also known as sodium phenacylcyanide, is an organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

Sodium;3-oxo-2-phenylpropanenitrile belongs to the α-cyanoketone family, characterized by the presence of both a ketone and a nitrile functional group. Its molecular formula is C10_{10}H8_{8}N1_{1}O1_{1}Na, indicating the presence of a sodium ion in its structure. The compound is recognized for its versatility in chemical reactions, particularly in forming complex organic molecules.

Synthesis Methods

The synthesis of sodium;3-oxo-2-phenylpropanenitrile can be achieved through several methods:

  • Nucleophilic Acylation : This method involves the reaction of aromatic aldehydes with 2-bromoacetonitrile, typically catalyzed by N-heterocyclic carbenes under mild conditions, yielding high product yields.
  • Michael Addition : Sodium;3-oxo-2-phenylpropanenitrile acts as a nucleophile in Michael addition reactions with linear conjugated enynones in the presence of sodium methoxide, leading to polyfunctional δ-diketones .
  • Heterocyclization : The δ-diketones produced from Michael addition can undergo further transformations, such as heterocyclization with hydrazine to yield substituted 5,6-dihydro-4H-1,2-diazepines .

Biological Activity

Recent studies have highlighted various biological activities associated with sodium;3-oxo-2-phenylpropanenitrile and its derivatives:

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. A study evaluated a series of spiro-indoline-pyrazolo[3,4-b]pyridines synthesized from sodium;3-oxo-2-phenylpropanenitrile. These compounds exhibited promising activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), with growth inhibition (GI50) values ranging from 2.99 to 53.20 µM . The mechanism involves induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.

Antibacterial and Anticonvulsant Properties

Research has suggested that sodium;3-oxo-2-phenylpropanenitrile may also exhibit antibacterial and anticonvulsant properties. Preliminary studies indicate that derivatives of this compound could serve as potential therapeutic agents for treating infections and seizure disorders . However, detailed mechanisms remain to be elucidated.

Case Study 1: Anticancer Evaluation

In a notable study, derivatives synthesized from sodium;3-oxo-2-phenylpropanenitrile were screened against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also affected cell cycle progression and apoptosis pathways .

Compound IDGI50 (µM)Mechanism of Action
7b6.05Induces apoptosis via Bax/Bcl-2 modulation
7c14.60Cell cycle arrest at G2/M phase
7d38.70Inhibition of proliferation

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of sodium;3-oxo-2-phenylpropanenitrile against various bacterial strains. Results demonstrated significant inhibition zones against Gram-positive bacteria, indicating potential for development as an antibacterial agent .

Q & A

Q. What synthetic pathways are recommended for sodium 3-oxo-2-phenylpropanenitrile to ensure high yield and purity?

A common approach involves the condensation of phenylacetonitrile with a sodium alkoxide under controlled basic conditions. For example, reacting 2-phenylpropanenitrile derivatives with sodium hydride in anhydrous tetrahydrofuran (THF) at −78°C can minimize side reactions. Purification via recrystallization using ethanol-water mixtures improves purity (>98%), as validated by HPLC (C18 column, acetonitrile/water mobile phase) . Optimizing stoichiometry and reaction time is critical to avoid byproducts like unreacted nitriles or sodium salts of residual acids.

Q. Which analytical techniques are most reliable for confirming the structure and purity of sodium 3-oxo-2-phenylpropanenitrile?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR can confirm the α,β-unsaturated ketone and nitrile groups. For example, the nitrile carbon typically appears at ~115–120 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) detects the sodium adduct [M+Na]+^+ for accurate mass confirmation.
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the keto-enol tautomeric forms .
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm ensures purity >98% .

Q. How does the sodium counterion influence the compound’s stability and reactivity?

The sodium ion enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the enolate intermediate during reactions like alkylation or Michael additions. However, hygroscopicity can compromise long-term stability. Storage in desiccated environments (<5% humidity) and periodic Karl Fischer titration are advised to monitor moisture content .

Advanced Research Questions

Q. What mechanistic insights exist for the role of sodium 3-oxo-2-phenylpropanenitrile in catalytic asymmetric synthesis?

The compound acts as a chiral building block in organocatalytic reactions. For instance, its enolate form participates in enantioselective aldol reactions with aldehydes using proline-derived catalysts. Density functional theory (DFT) studies suggest that the sodium ion coordinates with the nitrile group, directing stereochemistry at the α-carbon . Advanced kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) can quantify enolate formation rates under varying pH and solvent conditions.

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for sodium 3-oxo-2-phenylpropanenitrile?

Contradictions often arise from tautomerism or residual solvents. Methodological steps include:

  • Tautomer Analysis: Variable-temperature NMR (VT-NMR) distinguishes keto and enol forms by observing chemical shift changes (e.g., enol proton resonance at ~12 ppm in DMSO-d6_6) .
  • MS/MS Fragmentation: Collision-induced dissociation (CID) identifies adducts or degradation products.
  • Cross-Validation: Compare data with synthetic analogs (e.g., 2-(3-nitrophenyl) derivatives) to isolate artifacts .

Q. What strategies are effective for studying the compound’s pharmacological activity, given its nitrile functional group?

Nitrile-containing compounds often exhibit bioactivity via covalent binding to cysteine residues (e.g., in enzyme inhibition assays). For sodium 3-oxo-2-phenylpropanenitrile:

  • In Vitro Assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization.
  • Metabolic Stability: Use liver microsomes to assess cytochrome P450-mediated oxidation of the nitrile to amides or carboxylic acids .
  • Toxicity Profiling: Evaluate cytotoxicity in HEK293 cells via MTT assays, noting IC50_{50} values relative to structural analogs .

Q. How can computational modeling predict the environmental impact of sodium 3-oxo-2-phenylpropanenitrile in wastewater systems?

Molecular dynamics simulations (e.g., using GROMACS) model interactions with sewage treatment enzymes. Empirical validation via wastewater-based epidemiology (WBE) tracks degradation products (e.g., phenylacetic acid) using LC-MS/MS. Studies show that nitrile hydrolysis to amides under alkaline conditions reduces bioaccumulation potential .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Sodium 3-Oxo-2-Phenylpropanenitrile

ParameterMethodConditions/ResultsReference
PurityHPLC>98% (C18 column, 70:30 ACN/H2_2O)
Tautomer RatioVT-NMR85:15 (Keto:Enol at 25°C)
SolubilityGravimetric Analysis12.3 mg/mL in MeOH at 25°C

Q. Table 2. Synthetic Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction Temperature−78°C to 0°CHigher temps increase enolate racemization
SolventAnhydrous THFMinimizes hydrolysis of nitrile group
CatalystNaH (1.2 equiv)Excess leads to sodium salt impurities

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[[(4-Oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate
Reactant of Route 2
[4-[[(4-Oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate

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